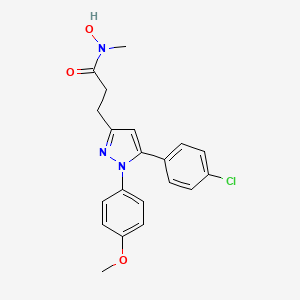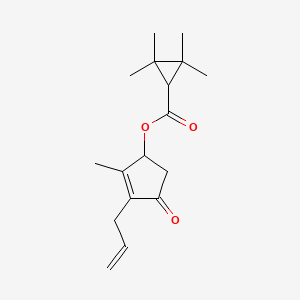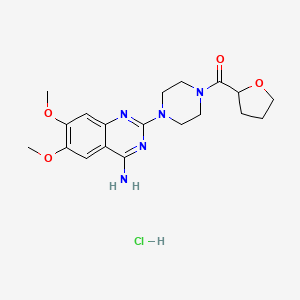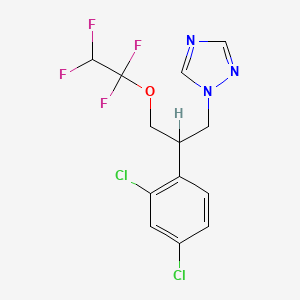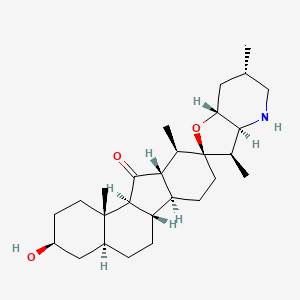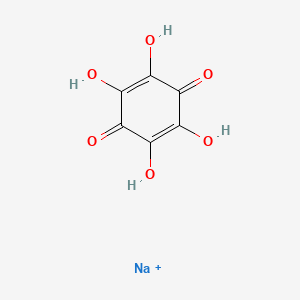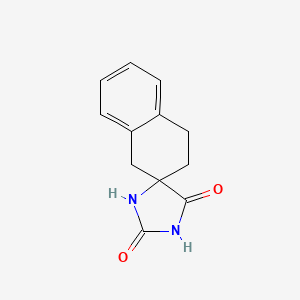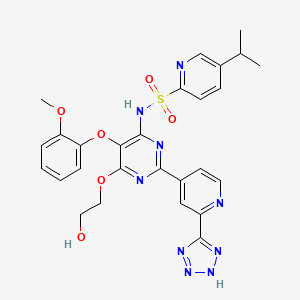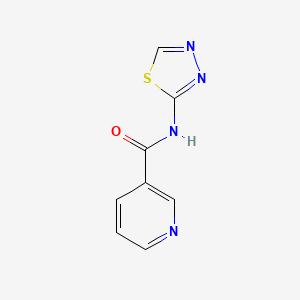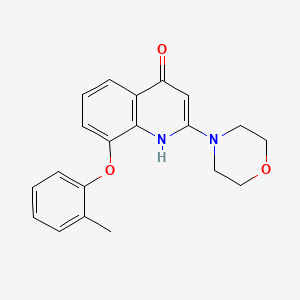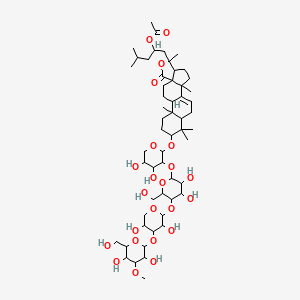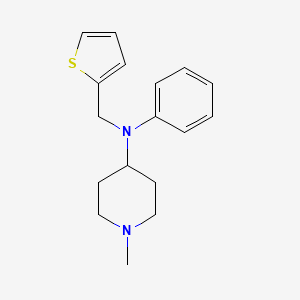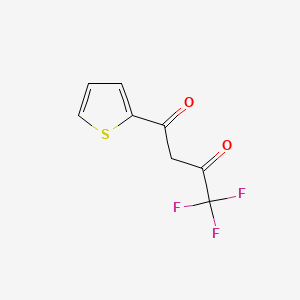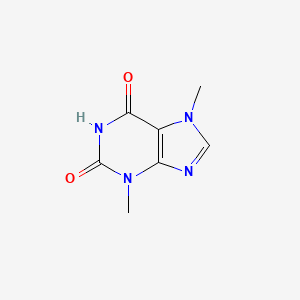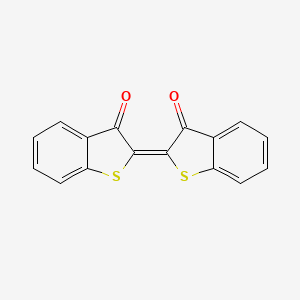
Thioindigo
Übersicht
Beschreibung
Thioindigo is an organosulfur compound used to dye polyester fabric . It is a synthetic dye related to the plant-derived dye indigo, replacing two NH groups with two sulfur atoms to create a shade of pink .
Synthesis Analysis
Thioindigo is generated by the alkylation of the sulfur in thiosalicylic acid with chloroacetic acid . The resulting thioether cyclizes to 2-hydroxy thianaphthene, which is easily converted to thioindigo . Thioindigo immediately gave a red-violet solution when combined with Cp*2Cr, and the color changed to red-brown after one hour .Molecular Structure Analysis
The interaction of thioindigo and the phyllosilicate clay sepiolite is investigated using density functional theory (DFT) and molecular orbital theory (MO) . The thioindigo molecule distorts from its planar structure, a behavior consistent with a color change .Chemical Reactions Analysis
Reaction of decamethylchromocene (Cp* 2 Cr) with thioindigo (TI) yields a coordination complex {[TI-(μ 2-O), (μ-O)]CpCr} 2 ·C 6 H 14 (1) in which one Cp ligand in Cp* 2 Cr is substituted by TI .Physical And Chemical Properties Analysis
Thioindigo has a molar mass of 296.36 g·mol −1, appears as a red solid, and has a melting point of 280 °C . It is insoluble in water but soluble in ethanol and xylene .Wissenschaftliche Forschungsanwendungen
Summary of the Application
Thioindigo (TI) has been used as a guest molecule in the synthesis of novel hybrid systems with host matrices like MIL-68(In), MIL-68(Ga), and MOF-5 . These systems are studied for their optical properties .
Results or Outcomes
2. Thioindigo in Soft Material Switching
Summary of the Application
Thioindigo has been used in the creation of hydrogels that show variations in stiffness in response to temperature change and light irradiation . These thioindigo-containing hydrogels and photoswitching processes are non-toxic to cells, thus offering opportunities for new and advanced applications in soft matter materials and biology-related research .
Methods of Application or Experimental Procedures
The hydrogel with the highest thioindigo content (5.5 wt%, GelT5) showed variations in stiffness in response to both temperature change and light irradiation . The ideal wavelengths for to isomerisation are 540-550 nm and 450-470 nm .
Results or Outcomes
The hydrogel showed variations in stiffness in response to both temperature change and light irradiation . Both the thioindigo-containing hydrogels and photoswitching processes are non-toxic to cells .
3. Thioindigo in Photoswitches
Methods of Application or Experimental Procedures
A strategy for the covalent insertion of thioindigo units into polymer main chains was introduced, enabling thioindigos to function within crosslinked polymeric hydrogels . The solubility issue was overcome by developing a thioindigo bismethacrylate linker able to undergo radical initiated thiol-ene reaction for step-growth polymerization, generating indigo-containing polymers .
Results or Outcomes
The optimal wavelength for the reversible trans-cis isomerisation of thioindigo was elucidated by constructing a detailed photochemical action plot of their switching efficiencies at a wide range of monochromatic wavelengths . Indigo-containing polymers display significant photoswitching of the materials’ optical and physical properties in organic solvents and water .
4. Thioindigo in Luminescent Hybrid Systems
Summary of the Application
Three novel hybrid systems containing thioindigo (TI) as a guest molecule and MIL-68(In), MIL-68(Ga), and MOF-5 as host matrices were synthesized and studied with respect to their optical properties .
Methods of Application or Experimental Procedures
The TI@metal−organic framework (MOF) systems do not exhibit photochromic response as a result of strong host−guest interactions, in which the E isomer is trapped in a parallel interaction motif between TI and the phenyl rings of the linker molecules .
Results or Outcomes
The corresponding decay times are significantly longer for TI@MOF than for pure TI . The emission wavelength of pure solid TI is also longer compared to its TI@MOF counterpart . These findings demonstrate that insertion into the MOF prevents aggregation between the TI molecules, which is beneficial to enhance the photoluminescence quantum yield .
5. Thioindigo in Visible Light-Enabled Switching
Methods of Application or Experimental Procedures
A strategy for the covalent insertion of thioindigo units into polymer main chains was introduced, enabling thioindigos to function within crosslinked polymeric hydrogels . The solubility issue was overcome by developing a thioindigo bismethacrylate linker able to undergo radical initiated thiol-ene reaction for step-growth polymerization, generating indigo-containing polymers .
Results or Outcomes
The optimal wavelength for the reversible trans-cis isomerisation of thioindigo was elucidated by constructing a detailed photochemical action plot of their switching efficiencies at a wide range of monochromatic wavelengths . Indigo-containing polymers display significant photoswitching of the materials’ optical and physical properties in organic solvents and water .
6. Thioindigo in Red-Fluorescent Hybrid Systems
Summary of the Application
Three novel hybrid systems containing thioindigo (TI) as a guest molecule and MIL-68(In), MIL-68(Ga), and MOF-5 as host matrices were synthesized and studied with respect to their optical properties .
Methods of Application or Experimental Procedures
The TI@metal−organic framework (MOF) systems do not exhibit photochromic response as a result of strong host−guest interactions, in which the E isomer is trapped in a parallel interaction motif between TI and the phenyl rings of the linker molecules .
Results or Outcomes
The corresponding decay times are significantly longer for TI@MOF than for pure TI . The emission wavelength of pure solid TI is also longer compared to its TI@MOF counterpart . These findings demonstrate that insertion into the MOF prevents aggregation between the TI molecules, which is beneficial to enhance the photoluminescence quantum yield .
Zukünftige Richtungen
Thioindigos are being studied for their potential in advanced applications in soft matter materials and biology-related research . They can be synthetically tailored for research on molecular machines and switches, studies of photoisomerization mechanisms, or in the generation of smart and addressable materials .
Eigenschaften
IUPAC Name |
(2E)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O2S2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUDBUYBGJYFFP-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4S3)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\3/C(=O)C4=CC=CC=C4S3)/S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vat Red 41 | |
CAS RN |
522-75-8 | |
| Record name | Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



